Compound Description: This compound, referred to as 2 in the article by El-Sherbeny et al. [], serves as a central starting material for synthesizing various thieno[3,2-d]pyrimidine derivatives. These derivatives were evaluated for their antitumor activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) [].
Compound Description: Designated as compound 3 by El-Sherbeny et al. [], this molecule is a key intermediate derived from compound 2. It serves as a precursor for synthesizing several thieno[3,2-d]pyrimidine derivatives with various functional groups at position 4 [].
Compound Description: Identified as compound 10 by El-Sherbeny et al. [], this derivative is another product synthesized from the key intermediate, compound 2. It demonstrates potent anticancer activity, comparable to the reference drug doxorubicin, against the three cancer cell lines tested [].
Compound Description: This series of compounds, designated as 13a-c by El-Sherbeny et al. [], represents a group of derivatives synthesized from the core thieno[3,2-d]pyrimidine scaffold. Notably, compound 13b within this series exhibits potent anticancer activity, comparable to the reference drug doxorubicin, against the tested cancer cell lines [].
Compound Description: Identified as VUF11211 by Wijtmans et al. [], this compound acts as a high-affinity antagonist for the CXC chemokine receptor 3 (CXCR3) []. It exhibits a rigid, elongated structure with two basic groups and is suggested to bind in an allosteric fashion, extending from the minor pocket into the major pocket of the transmembrane domains of CXCR3 [].
Relevance: Although VUF11211 does not share the same core structure as 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, it is relevant as a tool compound. It highlights the application of small-molecule antagonists in targeting chemokine receptors like CXCR3, which are implicated in inflammatory diseases []. This example could inspire the exploration of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives for potential interactions with chemokine receptors.
Compound Description: Referred to as NBI-74330 by Wijtmans et al. [] and T487 by Jenh et al. [], this compound is another high-affinity antagonist of CXCR3 [, ]. Unlike VUF11211, it lacks basic groups and binds to the transmembrane minor pocket of CXCR3, primarily interacting with helices 2, 3, and 7 []. NBI-74330 demonstrates potent inhibition of CXCR3 ligands, especially CXCL10 and CXCL11, and effectively blocks CXCR3-mediated functional responses like chemotaxis and calcium mobilization [].
Compound Description: Designated as NRAS1 by Wang et al. [], this compound demonstrates high selectivity and sensitivity towards leukemia cell lines harboring NRAS mutations []. While its mechanism of action doesn't involve inhibiting classical RAS signaling targets like RAF, MEK, or ERK, NRAS1 significantly reduces AKT and RPS6 phosphorylation []. Studies suggest that suppressing phospho-AKT is crucial for its function []. Additionally, NRAS1 interacts with SRC family proteins (SRC, FGR, LYN) and MAPK family proteins (GCK, KSH, p38) [].
Relevance: Despite lacking a shared core structure with 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, NRAS1 provides a valuable example of a small molecule capable of inhibiting multiple signaling pathways. This characteristic makes it effective against oncogene-addicted cells, particularly those with NRAS mutations []. This example could inspire the exploration of 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and its derivatives for potential activity against similar targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.